molecular formula C11H18N2O B129024 4-[2-(Dimethylamino)ethoxy]benzylamine CAS No. 20059-73-8

4-[2-(Dimethylamino)ethoxy]benzylamine

Cat. No. B129024
CAS RN: 20059-73-8
M. Wt: 194.27 g/mol
InChI Key: OBHPRQNPNGQGCK-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]benzylamine is a chemical compound that has been synthesized for various applications, including the potential to serve as a precursor for pharmaceuticals and as a ligand in imaging studies. The compound features a benzylamine moiety with a dimethylaminoethoxy group at the para position, which may influence its binding affinity and selectivity to certain biological targets.

Synthesis Analysis

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine has been described using N,N-dimethylethanolamine as a starting material, followed by chlorination, etherification, oximation, and hydrogenation steps to yield the target compound with a total yield of 65.6% . This method is noted for its mild reaction conditions and cost-effectiveness, making it suitable for industrial production.

Molecular Structure Analysis

While the specific molecular structure analysis of 4-[2-(Dimethylamino)ethoxy]benzylamine is not detailed in the provided papers, related compounds have been characterized using techniques such as 1H-NMR and mass spectroscopy . These methods are essential for confirming the structure of synthesized compounds and ensuring the purity and identity of the target molecule.

Chemical Reactions Analysis

The chemical reactivity of benzylamine derivatives can be quite diverse. For instance, substituted benzylamine derivatives have been synthesized and evaluated for their potential as serotonin transporter ligands, with some showing high binding affinity . Additionally, benzylamine derivatives have been studied for their antiarrhythmic properties, with certain substitutions on the benzyl ring enhancing their activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[2-(Dimethylamino)ethoxy]benzylamine are not explicitly discussed in the provided papers. However, related compounds with dimethylamino groups and benzylamine structures have been studied for their binding affinities to biological targets, suggesting that the compound may also exhibit similar properties . The presence of the dimethylaminoethoxy group could potentially affect the compound's solubility, stability, and overall reactivity, which are important factors in its application in pharmaceuticals and imaging.

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis for Industrial Production : 4-[2-(Dimethylamino)ethoxy]benzylamine is synthesized using N,N-dimethylethanolamine, employing methods such as chloridation, etherification, oximation, and hydrogenation. This process has benefits like mild reaction conditions and suitability for industrial production, with a total yield of 65.6% (Liu Shuang-xi, 2012).

Biochemical Properties and Uses

  • Mass Spectrometry Analysis : The mass spectra of derivatives like N-ethylbenzylamine, N,N-dimethylbenzylamine, and others have been recorded to understand their fragment ions and modes of fragmentation. This is useful in identifying aromatic amines (Couch & Williams, 1972).
  • Chemical Transformations for Drug Synthesis : It is used in transformations to create compounds with potential medicinal applications, such as the synthesis of phenethylamines from phenylacetonitriles (Short, Dunnigan, & Ours, 1973).
  • Electrochemical Reduction Studies : The electrochemical reduction of benzylamines, including derivatives of 4-[2-(Dimethylamino)ethoxy]benzylamine, helps in understanding the stabilization of radical anions and protonation rates in these compounds (van Pjm Andel-Scheffer, Ah Ad Wonders, & E. Barendrecht, 1994).

Pharmacological Research

  • Antifungal Agent Synthesis and Analysis : Novel derivatives have been synthesized for antifungal applications, showing moderate to high activities against specific fungal species. This involves synthesis and density functional theory (DFT) calculations to understand their electronic properties and antifungal activities (Illicachi et al., 2017).

Chemical Reactivity and Structure Studies

  • QSAR Analysis in Toxicological Evaluation : Quantitative structure-activity relationship (QSAR) analysis has been utilized to understand the toxicological aspects of related compounds, aiding in the design of low-toxicity, high-activity agents for various applications (Coleman, Tims, & Rathbone, 2003).

Safety And Hazards

“4-[2-(Dimethylamino)ethoxy]benzylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPRQNPNGQGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173870
Record name p-(2-(Dimethylamino)ethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Dimethylamino)ethoxy]benzylamine

CAS RN

20059-73-8
Record name 4-[2-(Dimethylamino)ethoxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20059-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(2-(Dimethylamino)ethoxy)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020059738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(2-(Dimethylamino)ethoxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[2-(dimethylamino)ethoxy]benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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